Chemical properties of 2-(Bromomethyl)pyrrolidine hydrobromide CAS 114530-62-8
Chemical properties of 2-(Bromomethyl)pyrrolidine hydrobromide CAS 114530-62-8
An In-Depth Technical Guide to 2-(Bromomethyl)pyrrolidine Hydrobromide (CAS 114530-62-8)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive examination of 2-(Bromomethyl)pyrrolidine hydrobromide, a pivotal reagent in synthetic organic chemistry. It serves as a versatile building block for introducing the 2-methylpyrrolidine moiety into a wide array of molecular frameworks. Its significance is particularly pronounced in the field of drug discovery, where the pyrrolidine ring is a well-established pharmacophore found in numerous biologically active compounds.[1][2] This document will delve into the compound's core physicochemical properties, reactivity, synthetic applications, and essential safety protocols, providing field-proven insights for its effective and safe utilization.
Core Physicochemical and Structural Properties
2-(Bromomethyl)pyrrolidine hydrobromide is a heterocyclic compound characterized by a saturated five-membered pyrrolidine ring with a reactive bromomethyl group at the 2-position.[3] It is typically supplied as a hydrobromide salt, which enhances its stability and solubility in polar organic solvents, facilitating easier handling and use in various reaction conditions.[3]
The molecule's utility stems from two key structural features:
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The Electrophilic Center: The primary alkyl bromide creates a highly reactive site susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, promoting substitution reactions.
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The Pyrrolidine Scaffold: This nitrogen-containing heterocycle is a common structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][4]
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 114530-62-8 (Note: Some vendors list 3433-29-2 for the same structure) | |
| Molecular Formula | C₅H₁₁Br₂N | [3] |
| Molecular Weight | 244.96 g/mol | [3] |
| Appearance | Typically a white to off-white crystalline solid or powder. | [3] |
| Solubility | Soluble in water and polar organic solvents. | [3] |
| Purity | Commercially available in purities often ≥95%. | |
| IUPAC Name | 2-(bromomethyl)pyrrolidine;hydrobromide |
Reactivity and Mechanistic Considerations
The primary utility of 2-(Bromomethyl)pyrrolidine hydrobromide in synthesis lies in its function as an alkylating agent. The carbon atom bonded to the bromine is highly electrophilic and readily undergoes nucleophilic substitution, primarily through an Sₙ2 mechanism.
Caption: General Sₙ2 reaction pathway of 2-(Bromomethyl)pyrrolidine HBr.
Causality Behind Experimental Choices: The hydrobromide salt form means the pyrrolidine nitrogen is protonated. To facilitate the desired alkylation reaction at the bromomethyl carbon, a base is typically required. The choice of base is critical:
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For N-Alkylation of a Substrate: A base strong enough to deprotonate the incoming nucleophile but not the pyrrolidinium salt is often preferred. This allows the substrate to become nucleophilic and attack the electrophilic bromomethyl group.
-
For C-Alkylation or O-Alkylation: A base is used to deprotonate the substrate (e.g., a phenol or enolate).
-
For Reactions Requiring a Neutral Pyrrolidine: If a subsequent reaction requires the pyrrolidine nitrogen to be nucleophilic, a stronger base or a multi-step process involving deprotection is necessary.
Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA), depending on the specific requirements of the substrate and solvent system.
Synthetic Applications in Drug Discovery
The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas, including antivirals, ACE inhibitors, and treatments for neurological disorders. 2-(Bromomethyl)pyrrolidine hydrobromide provides a direct and efficient route to incorporate the 2-methylpyrrolidine fragment, which can serve as a key binding element or a scaffold to build more complex structures.
For instance, it is a precursor for synthesizing analogues of drugs like Eletriptan (migraine treatment) or intermediates for dipeptidyl peptidase IV (DPP-4) inhibitors used in diabetes management.[4]
Validated Experimental Protocol: O-Alkylation of a Phenol
This protocol describes a representative, self-validating workflow for the synthesis of a 2-(phenoxymethyl)pyrrolidine derivative, a common structural motif.
Objective: To alkylate 4-nitrophenol with 2-(Bromomethyl)pyrrolidine hydrobromide.
Materials and Equipment:
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2-(Bromomethyl)pyrrolidine hydrobromide (1.0 eq)
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4-Nitrophenol (1.0 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
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Separatory funnel, rotary evaporator
-
TLC plates (silica gel) for reaction monitoring
Caption: Experimental workflow for the O-alkylation of a phenol.
Step-by-Step Methodology:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Causality Insight: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ is a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide, without being overly reactive. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates Sₙ2 reactions.
-
-
Reagent Addition: Add 2-(Bromomethyl)pyrrolidine hydrobromide (1.0 eq) to the stirring mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Causality Insight: Heating increases the reaction rate. TLC allows for visual confirmation that the starting materials are being consumed and the product is forming.
-
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Causality Insight: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, leaving the inorganic salts (KBr, excess K₂CO₃) and DMF in the aqueous layer.
-
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Causality Insight: The brine wash helps to remove residual DMF and water. MgSO₄ is a neutral drying agent that efficiently removes any dissolved water from the organic solvent.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
As a reactive alkylating agent and corrosive substance, 2-(Bromomethyl)pyrrolidine hydrobromide requires careful handling.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid all contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[6]
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[5][7] It may also be harmful if swallowed or inhaled.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is known to be sensitive to moisture and heat, so storage under an inert gas like nitrogen is recommended for long-term stability.[5][6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Conclusion
2-(Bromomethyl)pyrrolidine hydrobromide is a high-value, versatile building block for organic synthesis. Its defined reactivity as a potent electrophile, combined with the desirable properties of the pyrrolidine scaffold, makes it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory.
References
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PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Online] Available at: [Link]
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PubChem. 2-(bromomethyl)-1-methylpyrrolidine hydrobromide. [Online] Available at: [Link]
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SpectraBase. 2-(Bromomethyl)pyridine hydrobromide. [Online] Available at: [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]
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ResearchGate. (2025). Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. [Online] Available at: [Link]
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PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. [Online] Available at: [Link]
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ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online] Available at: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Online] Available at: [Link]
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